Thalifoline

概要

説明

Thalifoline is an isoquinoline alkaloid that has been identified in various plant species.

準備方法

Synthetic Routes and Reaction Conditions: Thalifoline can be synthesized through the cyclisation reaction of β-phenylethyl isocyanate to N-methylisoquinoline lactam using Magic Methyl. Additionally, the regioselective cleavage of aromatic methoxyl groups with methionine and methanesulphonic acid is employed .

Industrial Production Methods: The industrial production of this compound involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process typically includes multiple steps of purification and characterization to meet the required standards for research and application .

化学反応の分析

Types of Reactions: Thalifoline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Properties

Thalifoline exhibits significant antimicrobial activity, making it a candidate for drug development aimed at treating infections. Research indicates that it may be effective against various bacterial strains, which is crucial in an era of increasing antibiotic resistance.

Cytotoxic Effects

Studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. Preliminary research suggests it may selectively induce apoptosis in malignant cells, positioning it as a potential therapeutic agent in oncology .

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects, with implications for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to mitigate oxidative stress and inflammation could be pivotal in developing treatments for these conditions .

Chemical Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the total synthesis of other alkaloids. Various synthetic methodologies have been explored to produce this compound and its analogs, including prenyl etherification and Claisen rearrangement . These reactions highlight this compound's role as a scaffold for developing more complex molecular architectures.

To better understand this compound's unique properties, a comparison with other isoquinoline alkaloids is beneficial:

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Corypalline | Antimicrobial | Stronger antibacterial effects than this compound | |

| Cherylline | Antioxidant | Additional hydroxyl group enhances antioxidant activity | |

| Noroxyhydrastinine | Anticancer | Selective cytotoxicity against specific cancer cell lines |

This compound's unique combination of functional groups differentiates it from these similar compounds, underscoring its potential therapeutic applications.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study evaluating various alkaloids for their antimicrobial properties, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many traditional antibiotics. This finding suggests that this compound could be developed into a new class of antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

Research focused on the cytotoxic effects of this compound revealed that it induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, indicating its potential as an anticancer drug candidate .

作用機序

タリフォリンの作用機序には、特定の分子標的との相互作用が含まれます。これは、真菌の細胞壁合成を妨げることで真菌の増殖を阻害することが知られています。 正確な分子経路と標的はまだ調査中ですが、真菌細胞内の重要な酵素プロセスを混乱させることが関与していると考えられています .

類似の化合物:

- コリパリン

- シェリルリン

- N-メチルコリダルジン

- リリオデニン

比較: タリフォリンは、これらの化合物の中で、その特定の抗真菌特性とその生産に使用される特定の合成経路のためにユニークです。 コリパリンやシェリルリンなどの他のイソキノリンアルカロイドはいくつかの構造的類似性を共有していますが、タリフォリンの独特の化学反応と用途はそれを際立たせています .

類似化合物との比較

- Corypalline

- Cherylline

- N-methylcorydaldine

- Liriodenine

Comparison: Thalifoline is unique among these compounds due to its specific antifungal properties and the particular synthetic routes used for its production. While other isoquinoline alkaloids like corypalline and cherylline share some structural similarities, this compound’s distinct chemical reactions and applications set it apart .

生物活性

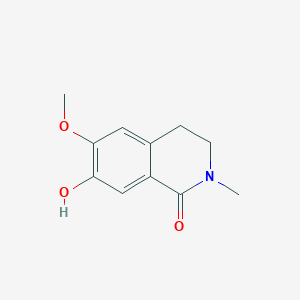

Thalifoline, an isoquinoline alkaloid primarily derived from the plant Thalictrum minus var. adiantifolium, has garnered attention for its diverse biological activities. Its chemical formula is C₁₁H₁₃N₁O₃, and it features a complex structure characterized by a 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-one backbone. This article explores the biological activities of this compound, highlighting its potential therapeutic applications and summarizing relevant research findings.

Antioxidant Activity

This compound exhibits significant antioxidant properties , which may protect cells from oxidative stress. Research indicates that it can reduce oxidative damage, particularly in brain cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Neuroprotective Properties

The neuroprotective effects of this compound have been a focal point in recent studies. It has been shown to:

- Inhibit neuronal apoptosis : this compound may prevent programmed cell death in neurons, thereby preserving cognitive function.

- Enhance neurotrophic factors : It potentially increases levels of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth.

These properties position this compound as a promising candidate for further research in the context of neuroprotection.

Anti-Cancer Potential

Preliminary studies suggest that this compound may possess anti-cancer properties . It has demonstrated selective cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve:

- Induction of apoptosis : this compound could trigger apoptotic pathways in cancer cells.

- Inhibition of tumor growth : Early findings suggest it may hinder the proliferation of certain cancer cell types.

Comparative Analysis with Other Isoquinoline Alkaloids

This compound shares structural similarities with other isoquinoline alkaloids, which have been studied for various biological activities. The following table summarizes some key compounds for comparison:

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Corypalline | C₁₁H₁₅N₁O₃ | Antimicrobial | Exhibits stronger antibacterial effects than this compound |

| Cherylline | C₁₁H₁₃N₁O₄ | Antioxidant | Contains additional hydroxyl group enhancing antioxidant activity |

| Noroxyhydrastinine | C₁₂H₁₅N₂O₂ | Anticancer | Shows selective cytotoxicity against specific cancer cell lines |

This compound's unique combination of functional groups contributes to its distinct biological activities and potential therapeutic applications.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Neuroprotective Study : A study investigated the effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and increased viability in treated groups compared to controls.

- Anti-Cancer Evaluation : In vitro assays demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 20 µg/mL, showcasing its potential as an anti-cancer agent .

- Oxidative Stress Model : In animal models, administration of this compound improved markers of oxidative stress and reduced ulcer formation, indicating its protective effects on gastrointestinal health .

特性

IUPAC Name |

7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12-4-3-7-5-10(15-2)9(13)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKMGEQXTYQXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176208 | |

| Record name | Thalifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21796-15-6 | |

| Record name | 3,4-Dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21796-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thalifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thalifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。